(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one

Description

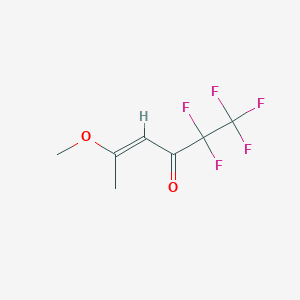

(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one is a fluorinated enone characterized by a conjugated α,β-unsaturated ketone system, a pentafluoroalkyl group (CF₃CF₂), and a methoxy substituent at the 5-position. Its synthesis involves reacting pentafluoropropionic anhydride with enol ethers in the presence of pyridine, yielding products with high stereoselectivity (E-configuration) .

Properties

IUPAC Name |

(E)-1,1,1,2,2-pentafluoro-5-methoxyhex-4-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F5O2/c1-4(14-2)3-5(13)6(8,9)7(10,11)12/h3H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWNAEPLFPHADE-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(C(F)(F)F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C(C(F)(F)F)(F)F)/OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one typically involves the introduction of fluorine atoms into the hexene backbone through selective fluorination reactions. Common synthetic routes include:

Electrophilic Fluorination: Utilizing electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms.

Nucleophilic Fluorination: Employing nucleophilic fluorinating agents like potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: KF or CsF in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Fluorinated derivatives.

Scientific Research Applications

Organic Synthesis

Fluorinated Building Blocks

One of the primary applications of (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one is as a building block in organic synthesis. Its fluorinated nature allows it to participate in various reactions that are not possible with non-fluorinated compounds. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of organic molecules.

Key Reactions

- Nucleophilic Substitution Reactions : The carbonyl group in the compound can undergo nucleophilic attack, making it useful for synthesizing more complex fluorinated compounds.

- Allylic Rearrangements : The structure allows for rearrangements that can lead to the formation of diverse functional groups.

- Cross-Coupling Reactions : The compound can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with other organic substrates .

Materials Science

Fluorinated Polymers

Due to its unique properties, this compound is being investigated for use in the development of fluorinated polymers. These polymers exhibit high thermal stability and resistance to chemical degradation.

Applications in Coatings

Fluorinated compounds are known for their low surface energy and hydrophobicity. As such:

- Protective Coatings : These materials can be used as protective coatings in various industrial applications where corrosion resistance is critical.

- Non-Stick Surfaces : The compound's properties lend themselves to applications in creating non-stick surfaces for cookware and industrial equipment.

Antitumor Activity

Research into similar fluorinated compounds has shown promise in antitumor applications. For instance:

- Mechanism of Action : Fluorinated compounds can interfere with cellular processes such as apoptosis and angiogenesis.

- Case Studies : Studies involving structurally related compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in vitro .

Toxicological Assessments

Comprehensive toxicological assessments are essential for understanding the safety profile of this compound. Research indicates that similar compounds have low acute toxicity levels; however:

Mechanism of Action

The mechanism of action of (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one involves its interaction with molecular targets and pathways in biological systems. The compound’s fluorinated structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Alkoxy-Substituted Pentafluoroenones

The compound belongs to a family of 5-alkoxy-1,1,1,2,2-pentafluoroalk-4-en-3-ones (general structure 2a–e ), where the alkoxy group varies (e.g., methoxy, ethoxy, propoxy). Key differences include:

| Property | Methoxy (Target) | Ethoxy (Analog) | Propoxy (Analog) |

|---|---|---|---|

| Alkoxy Group Size | -OCH₃ | -OC₂H₅ | -OC₃H₇ |

| Lipophilicity (LogP)* | Moderate | Higher | Highest |

| Synthetic Yield | 75–85% | 70–80% | 65–75% |

| Boiling Point | ~120°C (est.) | ~135°C (est.) | ~150°C (est.) |

Notes:

Fluorination Pattern and Reactivity

Compared to non-fluorinated enones (e.g., 4-hexene-3-one) or partially fluorinated analogs (e.g., 1,1,1-trifluoro-4-penten-3-one), the target compound demonstrates:

- Enhanced Electrophilicity : The pentafluoro group withdraws electron density, activating the ketone for nucleophilic attack (e.g., in Michael additions).

- Thermal Stability: Decomposition temperatures exceed 200°C due to strong C–F bonds, unlike non-fluorinated enones (<150°C).

- Reduced Basicity: The carbonyl oxygen’s basicity is diminished, minimizing unwanted side reactions (e.g., enolization).

Stereochemical Considerations

The (E)-isomer is thermodynamically favored during synthesis due to steric hindrance between the pentafluoroalkyl group and methoxy substituent in the (Z)-configuration. This contrasts with non-fluorinated enones, where steric effects are less pronounced.

Broader Context of Perfluorinated Compounds

While structurally distinct from sulfonyl fluorides (e.g., 1,1,2,2-tetrafluoroethanesulfonyl fluoride ) or chlorofluoroethanes (e.g., 1,2-dichloro-1-[difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethane ), the target compound shares key attributes with perfluorinated compounds:

- Chemical Inertness : Resistance to hydrolysis and oxidation.

- Environmental Persistence: Potential bioaccumulation concerns, similar to other perfluoroalkyl substances (PFAS).

Key Research Findings

- Synthetic Versatility : The methoxy analog serves as a precursor for fluorinated heterocycles, whereas ethoxy/propoxy analogs are more suited for hydrophobic coatings .

- Biological Activity: Preliminary studies suggest fluorinated enones inhibit enzymes like cyclooxygenase-2 (COX-2), with methoxy derivatives showing higher selectivity than bulkier analogs.

Biological Activity

(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one is a fluorinated organic compound notable for its unique structure, which includes five fluorine atoms and a methoxy group attached to a hexene backbone. This compound's distinct chemical properties have garnered attention in various scientific fields, particularly in biological research for its potential bioactive properties. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in drug discovery, and relevant research findings.

Structure

The chemical structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 210.11 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorinated structure allows the compound to modulate enzyme activity and receptor interactions. Research suggests that it may inhibit certain enzymatic pathways, leading to potential therapeutic effects.

Pharmacological Properties

-

Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- HeLa Cells : IC50 values suggest significant antiproliferative effects.

- A549 Cells : Similar cytotoxicity observed.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro. This could be beneficial for developing anti-inflammatory drugs.

- Antimicrobial Activity : Studies have indicated that the compound possesses antibacterial properties against certain strains of bacteria, although specific data on minimum inhibitory concentrations (MIC) are still being compiled.

Study 1: Anticancer Properties

A study conducted by researchers aimed at evaluating the cytotoxic effects of this compound on human cancer cell lines. The results showed:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

The findings suggest that this compound could serve as a lead molecule for further drug development targeting cancer cells.

Study 2: Antimicrobial Activity

In another investigation focusing on the antimicrobial properties of fluorinated compounds, this compound was tested against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 78.12 |

These results indicate that the compound has potential as an antimicrobial agent against resistant strains.

Q & A

Q. What are the recommended synthetic pathways for (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one, and how can stereochemical purity (E-configuration) be ensured?

Methodological Answer: The compound’s synthesis typically involves fluorination of a pre-existing alkene-ketone backbone. A plausible route includes:

Stepwise fluorination : Introduce pentafluoro groups via electrophilic fluorination using XeF₂ or SF₄ under controlled conditions to avoid over-fluorination .

Methoxy group installation : Protect the hydroxyl group at position 5 using methyl iodide in a Williamson ether synthesis, followed by deprotection .

Stereochemical control : Use Ziegler-Natta catalysts or chiral auxiliaries during alkene formation to ensure E-configuration. Confirm stereochemistry via ¹H-NMR coupling constants (J = 12–16 Hz for trans alkenes) and ¹⁹F-NMR .

Q. How can researchers characterize the electronic effects of the pentafluoro and methoxy substituents on the ketone moiety?

Methodological Answer: Combine spectroscopic and computational methods:

Spectroscopy :

- IR spectroscopy : Compare C=O stretching frequencies (Δν ≈ 20–30 cm⁻¹ downshift for electron-donating methoxy vs. electron-withdrawing pentafluoro groups) .

- ¹⁹F-NMR : Monitor chemical shifts to assess fluorine’s inductive effects on the ketone (δ ≈ −70 to −120 ppm for CF₃ groups) .

Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and quantify substituent effects via Hammett constants .

Q. What are the stability considerations for this compound under standard laboratory conditions?

Methodological Answer: The compound’s stability is influenced by:

Thermal degradation : Store below −20°C to prevent ketone-enol tautomerism or alkene isomerization .

Hydrolysis susceptibility : The pentafluoro groups may hydrolyze in humid environments. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) during handling .

Light sensitivity : UV exposure can cleave the methoxy group. Conduct reactions in amber glassware or under dark conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in Diels-Alder reactions?

Methodological Answer: Discrepancies may arise from:

Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states differently than non-polar solvents (e.g., toluene). Re-evaluate reaction kinetics in multiple solvents .

Catalyst compatibility : Screen Lewis acids (e.g., BF₃·Et₂O vs. TiCl₄) to identify optimal conditions for dienophile activation.

Byproduct analysis : Use LC-MS or GC-MS to detect minor products (e.g., retro-Diels-Alder adducts) that may skew yield calculations .

Q. What experimental designs are recommended for studying environmental degradation pathways of this compound?

Methodological Answer: Design a multi-phase study:

Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 2–12) to simulate photolysis. Monitor via HPLC-UV for breakdown products (e.g., defluorinated ketones) .

Biodegradation : Use activated sludge or microbial consortia in batch reactors. Track fluoride release via ion chromatography as a degradation indicator .

Stabilization controls : Include continuous cooling (4°C) to isolate temperature-dependent degradation effects .

Q. How can computational models predict the compound’s behavior in catalytic asymmetric hydrogenation?

Methodological Answer: Leverage molecular modeling:

Docking studies : Simulate interactions between the compound and chiral catalysts (e.g., BINAP-Ru complexes) using software like AutoDock Vina.

Transition state analysis : Apply QM/MM methods to calculate activation barriers for hydrogenation pathways, prioritizing low-energy routes .

Steric/electronic descriptors : Use steric maps (%VBur) and Fukui indices to predict regioselectivity and enantiomeric excess (%ee) .

Q. What methodologies address challenges in detecting trace amounts of this compound in environmental matrices?

Methodological Answer: Optimize extraction and detection protocols:

Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges for wastewater matrices. Elute with acetonitrile:water (80:20) .

Detection :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.